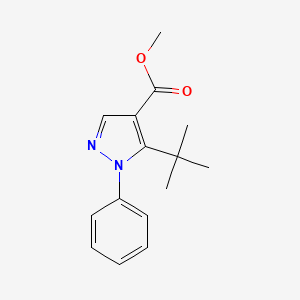
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a synthetic organic molecule . It consists of a cyclopropane ring, a pyridine ring, and an ester functional group.
Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO2 . The InChI code is 1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 256.1 g/mol . It’s worth noting that it’s insoluble in water.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has been a focus in the synthesis of biologically active derivatives. For example, Rodrigues and Bhalekar (2016) synthesized 1-thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives, which were evaluated for biological efficacy. This highlights the compound's role in developing new biologically active chemicals (Rodrigues & Bhalekar, 2016).
Structural and Spectral Investigations
Viveka et al. (2016) focused on the structural and spectral investigations of similar pyrazole derivatives. They characterized 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using various spectroscopic techniques, demonstrating the compound's significance in detailed molecular studies (Viveka et al., 2016).
Antitumor Activity
Huang et al. (2017) synthesized novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their antitumor activity. They found that some compounds showed weak growth inhibition on HepG2 cell lines, indicating potential applications in cancer research (Huang et al., 2017).
Antimicrobial Activity
Farag et al. (2008) synthesized new N-phenylpyrazole derivatives, showing significant antimicrobial properties. This research points towards the potential use of these compounds in developing new therapeutic agents against microbial infections (Farag et al., 2008).
Catalysts in Polymerization
Obuah et al. (2014) used ferrocenylpyrazolyl palladium complexes, including 3-ferrocenyl-1H-pyrazole-5-carboxylate, as catalysts for polymerizing 1-heptene and 1-octene to highly branched polyolefins. This demonstrates the compound's utility in material science and industrial applications (Obuah et al., 2014).
Corrosion Inhibition
Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This suggests the compound's relevance in corrosion science and its potential use in protecting metals from corrosion (Chetouani et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)10-7-16-17(12(10)8-2-3-8)11-5-4-9(14)6-15-11/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOSEQIDAWCAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674875 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-26-3 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















